3-Methyl-1-pentanol

Description

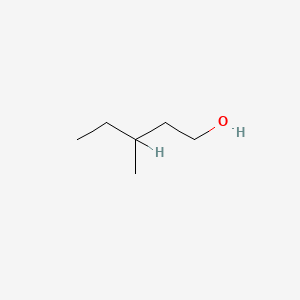

Structure

3D Structure

Properties

IUPAC Name |

3-methylpentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWTBVKIGCDZRPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862248 | |

| Record name | 3-Methyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless liquid with a pungent wine-like, cocoa odour | |

| Record name | 3-Methyl-1-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/417/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

151.00 to 152.00 °C. @ 760.00 mm Hg | |

| Record name | (±)-3-Methyl-1-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

0.823 | |

| Record name | 3-Methyl-1-pentanol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/417/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

589-35-5, 20281-83-8 | |

| Record name | 3-Methyl-1-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-35-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-pentanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-1-PENTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methyl-1-pentanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.769 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-1-PENTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8W93SI0FS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-3-Methyl-1-pentanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033676 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1-pentanol: Chemical Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 3-methyl-1-pentanol (CAS No: 589-35-5), a branched-chain primary alcohol.[1][2][3][4][5][6][7] Intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, this document delves into the molecule's core chemical and physical properties, stereochemistry, synthesis considerations, and diverse applications. The information herein is synthesized from authoritative databases and peer-reviewed literature to ensure scientific integrity and practical relevance.

Molecular Structure and Stereochemistry

This compound, with the IUPAC name 3-methylpentan-1-ol, is a primary alcohol characterized by a pentanol backbone substituted with a methyl group at the third carbon position.[1] This structural feature introduces a chiral center at C3, meaning this compound exists as a racemic mixture of two enantiomers: (S)-(+)-3-methyl-1-pentanol and (R)-(-)-3-methyl-1-pentanol, unless a stereospecific synthesis is employed.[7][8] The presence of this chiral center is a critical consideration in applications where stereoisomerism influences biological activity or sensory properties.

The molecular formula of this compound is C₆H₁₄O, and its structure is depicted below.[1][4][6][7]

Caption: Chemical Structure of this compound

Physicochemical Properties

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. This compound is a colorless liquid with a characteristic fruity, green, and slightly pungent odor.[5] Its organoleptic properties, which also include chocolate and wine-like notes, are key to its use in the flavor and fragrance industries.[3][4]

The key physicochemical properties of this compound are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Weight | 102.17 g/mol | [1] |

| Density | 0.823 g/mL at 25 °C | [4] |

| Boiling Point | 151-152 °C | [4] |

| Flash Point | 58.89 °C (138.00 °F) | [3] |

| Water Solubility | 4300 mg/L at 25 °C (experimental) | [3] |

| Refractive Index | 1.41600 to 1.42300 at 20.00 °C | [3] |

| logP (o/w) | 1.702 (estimated) | [3] |

| Vapor Density | >1 (vs air) | [4] |

Synthesis and Manufacturing Considerations

This compound is synthetically produced and is commercially available from various chemical suppliers.[3][4][5][9] While specific proprietary synthesis routes are often not disclosed, the structure of this compound, a primary alcohol, suggests that it can be synthesized through established organic chemistry reactions. As a chemical intermediate, it serves as a starting material for a range of further chemical transformations, including esterifications and etherifications.[9] The purity of commercially available this compound is typically high, often exceeding 99%, which is crucial for minimizing side reactions and ensuring high yields in subsequent synthetic steps.[4][9]

For laboratory-scale synthesis, a potential retro-synthetic approach could involve the hydroformylation of 2-methyl-1-butene followed by reduction of the resulting aldehyde. Another plausible route is the Grignard reaction between propyl magnesium bromide and 2-methyloxirane, followed by acidic workup. The choice of synthetic pathway would depend on factors such as starting material availability, desired stereochemistry, and scalability.

General Workflow for Procurement and Use in Synthesis:

Caption: General workflow for procurement and use in synthesis.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group.[7][10] Strong C-H stretching absorptions are also observed around 2850-3000 cm⁻¹.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of this compound typically shows a molecular ion peak (M⁺) at m/z 102, corresponding to its molecular weight.[7][8] Common fragmentation patterns can also be observed, aiding in structural elucidation.[1]

-

Gas Chromatography (GC): GC is widely used to determine the purity of this compound and to separate its enantiomers if a chiral stationary phase is used.

Applications and Uses

This compound has a range of applications stemming from its chemical properties and organoleptic characteristics.

-

Flavors and Fragrances: It is a recognized flavoring agent and fragrance ingredient.[1][3][5] It is used in cosmetics, shampoos, soaps, and household cleaners to impart a pleasant scent.[5] In the food industry, it is used to create cocoa, creamy, and whiskey-like flavor profiles.[3] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is no safety concern at current levels of intake when used as a flavoring agent.[1]

-

Chemical Intermediate: As a primary alcohol, it serves as a versatile building block in organic synthesis.[9] It can be used in the production of plasticizers, solvents, and components for pharmaceuticals and agrochemicals.[9] For instance, it is an intermediate in the manufacture of novel branched alkyl carbamates with potential anticonvulsant activity.[5]

-

Natural Occurrence: this compound has been identified as a naturally occurring compound in various plants and food items, including apples, strawberries, tomatoes, and cheese.[5] It is also found in Capsicum frutescens, the tabasco pepper.[5][6]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a flammable liquid.[4][6][11] It is also known to cause skin and eye irritation and may cause respiratory irritation.[3][4]

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and hot surfaces.[3][11]

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][4]

-

Avoid contact with skin and eyes.[3] In case of contact, rinse immediately with plenty of water.[3]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for detailed and up-to-date safety and handling information before working with this chemical.[3][11]

Conclusion

This compound is a valuable branched-chain primary alcohol with a well-characterized chemical profile. Its unique structural features, including a chiral center, and its distinct organoleptic properties make it a significant component in the flavor and fragrance industries. Furthermore, its role as a versatile chemical intermediate underscores its importance in broader chemical synthesis and the development of new materials and pharmaceuticals. A thorough understanding of its physicochemical properties, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and industrial applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

FooDB. (2020, April 8). Showing Compound this compound (FDB008173). Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). (S)-(+)-3-Methyl-1-pentanol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). (S)-(+)-3-Methyl-1-pentanol. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (2023, September 10). This compound. Retrieved from [Link]

-

NIST. (n.d.). 1-Pentanol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock Synthesis Potential: this compound as a Key Chemical Intermediate. Retrieved from [Link]

-

McGinty, D., Scognamiglio, J., Letizia, C. S., & Api, A. M. (2010). Fragrance material review on this compound. Food and Chemical Toxicology, 48 Suppl 4, S93–S96. [Link]

-

Human Metabolome Database. (2021, May 17). Showing metabocard for (±)-3-Methyl-1-pentanol (HMDB0033676). Retrieved from [Link]

-

NIST. (n.d.). 1-Pentanol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-Pentanol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). Water this compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylpentane. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1-Pentanol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-Pentanol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. This compound | C6H14O | CID 11508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB008173) - FooDB [foodb.ca]

- 3. This compound, 589-35-5 [thegoodscentscompany.com]

- 4. 3-甲基-1-戊醇 ≥99%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 589-35-5 [chemicalbook.com]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. 1-Pentanol, 3-methyl- [webbook.nist.gov]

- 8. (S)-(+)-3-Methyl-1-pentanol [webbook.nist.gov]

- 9. nbinno.com [nbinno.com]

- 10. 1-Pentanol, 3-methyl- [webbook.nist.gov]

- 11. tcichemicals.com [tcichemicals.com]

Synthesis of 3-Methyl-1-pentanol: A Technical Guide to Precursor-Based Strategies

Abstract

3-Methyl-1-pentanol, a branched primary alcohol, serves as a valuable intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrance compounds.[1] Its specific isomeric structure imparts unique properties to downstream products, making its efficient and selective synthesis a topic of considerable interest for researchers and professionals in drug development and chemical manufacturing. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for this compound, with a focus on precursor selection and the underlying mechanistic principles that govern these transformations. We will explore several field-proven methodologies, including Grignard reactions, hydroformylation of alkenes, and the reduction of carboxylic acids, offering detailed experimental protocols and insights into the rationale behind procedural choices. This guide is intended for an audience of researchers, scientists, and drug development professionals, providing the authoritative grounding necessary to apply these synthetic routes effectively.

Introduction: The Significance of this compound

This compound (CAS 589-35-5) is a six-carbon primary alcohol with a methyl branch at the C-3 position.[2][3] This structural feature is critical, as it introduces chirality and influences the steric and electronic properties of the molecule and its derivatives. As a versatile building block, it participates in a wide array of organic transformations, including esterifications, etherifications, and oxidations, to produce a diverse range of target molecules.[1] Its applications span from being a precursor for solvents and plasticizers to a key component in the synthesis of agrochemicals and pharmaceuticals.[1] The demand for high-purity this compound necessitates robust and scalable synthetic methods.[1]

This guide will dissect three primary retrosynthetic approaches to this compound, each starting from readily available precursors. The choice of a particular synthetic route is often dictated by factors such as precursor availability and cost, desired stereochemical control, and scalability.

Grignard Synthesis: A Classic Approach to Carbon-Carbon Bond Formation

The Grignard reaction is a powerful and fundamental tool in organic synthesis for the formation of carbon-carbon bonds.[4] This methodology allows for the construction of the this compound carbon skeleton by reacting a suitable Grignard reagent with an appropriate electrophile.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of this compound points to two primary Grignard-based routes:

-

Route A: Reaction of a sec-butylmagnesium halide with ethylene oxide.

-

Route B: Reaction of an ethylmagnesium halide with 3-methyl-1-butanal (isovaleraldehyde).

Route A is often preferred for its directness in forming the primary alcohol and extending the carbon chain by two carbons.

Mechanistic Considerations

The Grignard reagent, an organomagnesium halide (R-MgX), acts as a potent nucleophile, with the carbon atom bonded to magnesium bearing a significant partial negative charge.[5] In Route A, the nucleophilic sec-butyl group attacks one of the electrophilic carbons of the strained ethylene oxide ring, leading to ring-opening and the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final primary alcohol, this compound.

Caption: Grignard synthesis of this compound.

Detailed Experimental Protocol: Synthesis from 2-Bromobutane and Ethylene Oxide

This protocol is a self-validating system, where successful Grignard formation is visually indicated by the disappearance of magnesium turnings and the formation of a cloudy grey solution.

Materials:

-

Magnesium turnings

-

2-Bromobutane

-

Anhydrous diethyl ether

-

Ethylene oxide

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Iodine crystal (for initiation)

Procedure:

-

Apparatus Setup: All glassware must be rigorously flame-dried under a nitrogen or argon atmosphere to exclude moisture, which quenches the Grignard reagent. Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

-

Grignard Reagent Formation: Place magnesium turnings in the flask. Add a small crystal of iodine. In the dropping funnel, prepare a solution of 2-bromobutane in anhydrous diethyl ether. Add a small portion of the 2-bromobutane solution to the magnesium turnings. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing. Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a steady reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

-

Reaction with Ethylene Oxide: Cool the Grignard reagent solution to 0 °C in an ice bath. Dissolve ethylene oxide in cold, anhydrous diethyl ether and add it dropwise to the stirred Grignard solution, ensuring the internal temperature does not exceed 10 °C. A precipitate will form. After the addition, allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Workup and Purification: Cool the reaction mixture again to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure.

| Parameter | Value |

| Precursor | 2-Bromobutane, Ethylene Oxide |

| Typical Yield | 60-70% |

| Purity (Post-distillation) | >98% |

| Key Spectroscopic Data (¹H NMR) | Peaks corresponding to CH3, CH2, CH, and OH protons |

Hydroformylation of 2-Methyl-1-butene: An Atom-Economical Approach

Hydroformylation, also known as the oxo process, is a cornerstone of industrial organic synthesis, providing a method for converting alkenes into aldehydes.[6] This process is highly atom-economical and offers a direct route to an aldehyde precursor of this compound.

Strategy and Mechanistic Overview

The strategy involves the hydroformylation of 2-methyl-1-butene to produce 3-methylpentanal, followed by the reduction of the aldehyde to the target alcohol. The hydroformylation reaction involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the alkene.[6] The reaction is typically catalyzed by transition metal complexes, most commonly cobalt or rhodium.[7]

The catalytic cycle involves several key steps:

-

Coordination of the alkene to the metal center.

-

Insertion of the alkene into a metal-hydride bond.

-

Migratory insertion of carbon monoxide to form an acyl-metal complex.

-

Oxidative addition of hydrogen followed by reductive elimination of the aldehyde product.

Caption: Hydroformylation workflow for this compound synthesis.

Regioselectivity in Hydroformylation

A critical consideration in the hydroformylation of unsymmetrical alkenes like 2-methyl-1-butene is regioselectivity – the preference for the formation of the linear versus the branched aldehyde. The desired product, 3-methylpentanal, is the linear product. The choice of catalyst and ligands plays a crucial role in controlling this selectivity. Bulky phosphine ligands on rhodium catalysts, for instance, tend to favor the formation of the linear aldehyde due to steric hindrance.[8]

Experimental Protocol: Two-Step Synthesis via Hydroformylation and Reduction

Part A: Hydroformylation of 2-Methyl-1-butene

Materials:

-

2-Methyl-1-butene

-

Rhodium catalyst (e.g., Rh(CO)₂(acac))

-

Triphenylphosphine (or other suitable ligand)

-

Toluene (solvent)

-

Syngas (CO/H₂ mixture)

Procedure:

-

Reactor Setup: The reaction is performed in a high-pressure autoclave equipped with a stirrer, gas inlet, and temperature and pressure controls.

-

Reaction Execution: Charge the autoclave with the rhodium catalyst, the phosphine ligand, and toluene under an inert atmosphere. Add 2-methyl-1-butene. Seal the reactor, purge with nitrogen, and then pressurize with the syngas mixture (typically 1:1 CO/H₂) to the desired pressure (e.g., 20-100 atm). Heat the mixture to the reaction temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction progress by gas uptake.

-

Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas. The resulting solution containing 3-methylpentanal can be used directly in the next step or purified by distillation.

Part B: Reduction of 3-Methylpentanal

Materials:

-

Crude 3-methylpentanal from Part A

-

Sodium borohydride (NaBH₄)

-

Methanol or ethanol (solvent)

-

Dilute hydrochloric acid

Procedure:

-

Reduction: Dissolve the crude 3-methylpentanal in methanol or ethanol and cool the solution in an ice bath. Add sodium borohydride portion-wise with stirring.

-

Workup: After the addition is complete, continue stirring for 1-2 hours at room temperature. Quench the reaction by the slow addition of dilute hydrochloric acid until the solution is acidic. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, and dry over anhydrous magnesium sulfate.

-

Purification: Remove the solvent by rotary evaporation and purify the resulting this compound by distillation.

| Parameter | Value |

| Precursor | 2-Methyl-1-butene |

| Overall Yield | 75-85% |

| Regioselectivity (linear:branched) | >10:1 (with appropriate ligand) |

| Purity (Post-distillation) | >99% |

Reduction of 3-Methylpentanoic Acid: A Direct Functional Group Interconversion

For laboratories where 3-methylpentanoic acid is readily available, its reduction offers a straightforward route to this compound. This transformation involves the conversion of a carboxylic acid functional group to a primary alcohol.

Choice of Reducing Agent and Mechanistic Insight

Carboxylic acids are relatively unreactive towards mild reducing agents like sodium borohydride. Therefore, a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is required for this conversion.[9][10]

The mechanism involves the initial deprotonation of the carboxylic acid by the hydride to form a lithium carboxylate salt and hydrogen gas. The carboxylate is then reduced by the aluminum hydride species. An aldehyde is formed as an intermediate, but it is immediately reduced further to the primary alcohol because aldehydes are more reactive than carboxylic acids towards LiAlH₄.[9] The reaction is completed by an acidic workup to protonate the resulting alkoxide.

Caption: Reduction of 3-methylpentanoic acid to this compound.

Detailed Experimental Protocol

Safety Note: Lithium aluminum hydride reacts violently with water and protic solvents. All operations must be carried out under strictly anhydrous conditions.

Materials:

-

3-Methylpentanoic acid[11]

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (for quenching)

-

Dilute sulfuric acid

-

Anhydrous sodium sulfate

Procedure:

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a dropping funnel, reflux condenser, and a nitrogen inlet.

-

Reaction: Suspend lithium aluminum hydride in anhydrous THF in the reaction flask and cool to 0 °C. Dissolve 3-methylpentanoic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at a rate that maintains the temperature below 10 °C. After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

-

Workup: Cool the reaction mixture to 0 °C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by the careful addition of water, and then a 15% aqueous sodium hydroxide solution. A granular precipitate should form. Filter the mixture and wash the solid with THF.

-

Purification: Combine the filtrate and washings, and remove the THF by rotary evaporation. The resulting crude alcohol can be purified by distillation.

| Parameter | Value |

| Precursor | 3-Methylpentanoic Acid |

| Typical Yield | 80-90% |

| Purity (Post-distillation) | >99% |

| Key Considerations | Strict anhydrous conditions are essential. |

Conclusion

The synthesis of this compound can be effectively achieved through several precursor-based strategies. The choice of the optimal route depends on a careful evaluation of factors including the cost and availability of starting materials, the required scale of the synthesis, and the desired level of purity.

-

The Grignard synthesis offers a versatile and well-established method for constructing the carbon skeleton, particularly when starting from simple alkyl halides.

-

Hydroformylation represents a highly efficient and atom-economical industrial process, ideal for large-scale production from alkene feedstocks.

-

The reduction of 3-methylpentanoic acid provides a direct and high-yielding route when the corresponding carboxylic acid is readily accessible.

Each of these methods, when executed with a thorough understanding of the underlying chemical principles and with careful attention to experimental detail, provides a reliable pathway to this important chemical intermediate. This guide serves as a foundational resource for scientists and researchers to select and implement the most suitable synthetic strategy for their specific needs.

References

- Unlock Synthesis Potential: this compound as a Key Chemical Intermediate. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- Describe how 3-methyl-1-phenyl-3-pentanol can be prepared

-

Cann, A. F., & Liao, J. C. (2010). Pentanol isomer synthesis in engineered microorganisms. Applied Microbiology and Biotechnology, 85(4), 893–899. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database. Retrieved from [Link]

- 3-METHYL-3-PENTANOL.

- Choose a Grignard Reagent and a ketone that can be used to produce 3-Methyl-3-pentanol. (n.d.). Study.com.

-

Wikipedia contributors. (2024, November 29). Hydroformylation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wikipedia contributors. (2024, October 2). This compound. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Atsumi, S., Hanai, T., & Liao, J. C. (2008). Non-fermentative pathways for synthesis of branched-chain higher alcohols as biofuels. Nature, 451(7174), 86–89. [Link]

- Grignard synthesis of 3-Methyl-1-heptanol

- 3-Methyl-5-Phenyl-1-Pentanol Market Size, Share | CAGR of 6.2%. (2025). Market.us.

-

Beller, M., & Grotevendt, A. (2011). Isomerization–Hydroformylation Tandem Reactions. ACS Catalysis, 1(8), 952–961. [Link]

-

Vliet, E. B., Marvel, C. S., & Hsueh, C. M. (1931). 3-METHYLPENTANOIC ACID. Organic Syntheses, 11, 76. [Link]

-

Synthesis of alcohols using Grignard reagents I (video). (n.d.). Khan Academy. [Link]

-

Clark, J. (2015). reduction of carboxylic acids. Chemguide. [Link]

-

Isovaleraldehyde. (2019). American Chemical Society. [Link]

-

Hydroformylation results for 1-butene, cis/trans-2-butene and butene mixture a. (n.d.). ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methylpentanoic acid. In PubChem Compound Database. Retrieved from [Link]

-

Soderberg, T. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H14O | CID 11508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Describe how 3-methyl-1-phenyl-3-pentanol can be prepared from be... | Study Prep in Pearson+ [pearson.com]

- 6. Hydroformylation - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 3-Methylpentanoic acid | C6H12O2 | CID 7755 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data for 3-Methyl-1-pentanol (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyl-1-pentanol

Introduction

This compound (IUPAC name: 3-methylpentan-1-ol) is a primary alcohol with the chemical formula C₆H₁₄O.[1][2] As an organic compound, it finds applications as a solvent and an intermediate in the synthesis of other chemicals. It occurs naturally in certain plants, such as the tabasco pepper (Capsicum frutescens).[2] For researchers and professionals in fields ranging from synthetic chemistry to metabolomics, precise structural elucidation is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing a detailed fingerprint of the molecule's structure and connectivity.[3][4]

This guide provides a comprehensive analysis of the spectroscopic data for this compound. It is designed for scientists and professionals, offering not just the data itself, but also the underlying principles of interpretation and the causality behind the observed spectroscopic features.

Molecular Structure Overview

Understanding the molecule's basic structure is the foundation for interpreting its spectra. This compound is a six-carbon alcohol with a methyl group at the C-3 position. The presence of a chiral center at C-3 means the molecule can exist as (S) and (R) enantiomers.[5][6]

Caption: Molecular structure of this compound with atom numbering.

Integrated Spectroscopic Analysis Workflow

The definitive identification of an organic compound is rarely achieved through a single technique. Instead, it involves a synergistic approach where data from various spectroscopic methods are integrated to build a coherent structural picture.[7] Mass spectrometry provides the molecular weight and formula, infrared spectroscopy identifies the functional groups present, and NMR spectroscopy reveals the detailed carbon-hydrogen framework.[8]

Sources

- 1. This compound | C6H14O | CID 11508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Kapnayan.com - 11.3 Spectroscopic Analysis of Organic Compounds (AHL) [kapnayan.com]

- 4. Chemical compound - Spectroscopy, Organic, Analysis | Britannica [britannica.com]

- 5. (S)-(+)-3-Methyl-1-pentanol | C6H14O | CID 641003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (S)-(+)-3-Methyl-1-pentanol [webbook.nist.gov]

- 7. Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills [pubs.sciepub.com]

- 8. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]

Physical properties of 3-Methyl-1-pentanol (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of 3-Methyl-1-pentanol

Introduction

This compound (CAS No: 589-35-5), a branched primary alcohol, is a significant molecule in various industrial and research applications.[1] It is a colorless liquid at room temperature with a characteristic alcoholic odor.[1] Its utility spans from its role as a solvent to a key intermediate in the synthesis of more complex molecules, including novel anticonvulsant agents.[2] Found naturally in organisms like the tabasco pepper (Capsicum frutescens), it also plays a role as a plant metabolite.[3][4] This guide provides a detailed examination of two of its fundamental physical properties: boiling point and density. Understanding these properties is critical for its handling, application, and the design of processes in which it is a component.

Core Physical Properties

The physical properties of a substance are dictated by its molecular structure. In the case of this compound, the presence of a hydroxyl (-OH) group allows for hydrogen bonding, which significantly influences its boiling point, making it higher than that of hydrocarbons with similar molecular weights.[1] The branched nature of its carbon chain also affects its physical characteristics.

Data Summary

The boiling point and density of this compound have been reported across various authoritative sources. The following table summarizes these key physical constants.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 151-152 °C | at 760.00 mm Hg | [2][3][5][6] |

| 153 °C | Standard State | [4] | |

| Density | 0.823 g/mL | at 25 °C | [2][5] |

| 0.8242 g/cm³ | at 20 °C | [4] | |

| 0.82100 to 0.82900 g/cm³ | at 25.00 °C | [6] | |

| 0.820 g/mL | Not specified | [7] |

Experimental Determination of Physical Properties

Accurate determination of physical properties such as boiling point and density is fundamental in chemical research and industry. The following sections detail the methodologies for these measurements, providing a basis for reproducible and reliable data acquisition.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[8][9] For accurate and reproducible measurements, standardized methods are employed.

This method is a common and reliable technique for determining the boiling point of a liquid, especially for small sample volumes.[8][10]

Protocol:

-

Sample Preparation: Place a small amount (a few drops) of this compound into a small test tube or a fusion tube.[10]

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.[8][10]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level. This assembly is then immersed in a heating bath (e.g., oil bath).[10]

-

Heating: The bath is heated gradually, and the sample is observed. As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[8][10]

-

Measurement: The heat is removed, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid is drawn up into the capillary tube.[8][11]

Causality: The initial stream of bubbles indicates that the vapor pressure of the liquid is overcoming the external pressure. As the liquid cools, the point at which the liquid re-enters the capillary signifies the precise temperature at which the vapor pressure equals the external pressure.

Density Determination

Density is an intrinsic property of a substance, defined as its mass per unit volume.[12] For liquids, it is typically measured using a pycnometer or by direct mass and volume measurements.

This straightforward method involves accurately measuring the mass and volume of a sample of the liquid.[12][13]

Protocol:

-

Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance.[12][13]

-

Volume of Liquid: Add a known volume of this compound to the graduated cylinder. For higher accuracy, a pycnometer of a known volume is filled with the liquid.

-

Mass of Liquid and Container: Weigh the container with the liquid.[12][13]

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty container. The density is then calculated by dividing the mass of the liquid by its volume.[14]

Trustworthiness: To ensure the reliability of the results, the measurements should be repeated multiple times, and the average value should be taken.[13] The temperature of the liquid must be recorded as density is temperature-dependent.[12]

Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the boiling point and density of this compound.

Caption: Workflow for the determination of boiling point and density.

Conclusion

The physical properties of this compound, specifically its boiling point and density, are crucial for its safe and effective use in scientific and industrial settings. This guide has provided a consolidated overview of these properties, drawing from established chemical databases and literature. Furthermore, the detailed experimental protocols for their determination offer a framework for researchers and professionals to obtain accurate and reliable data, ensuring the integrity of their work. Adherence to these standardized methods is paramount for achieving reproducible results and for the proper application of this versatile chemical compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Wikimedia Foundation. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Unknown. (n.d.). Density of liquids. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Pentanol, 3-methyl- (CAS 589-35-5). Retrieved from [Link]

-

Unknown. (n.d.). MEASUREMENT OF DENSITY. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, November 11). The Density of Liquids and Solids (Experiment). Retrieved from [Link]

-

The Physics Partner. (2024, August 8). Determining the density of solids and liquids. The Lab Activity [Video]. YouTube. Retrieved from [Link]

-

JoVE. (2020, March 26). Boiling Points - Procedure. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Pentanol, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Unknown. (n.d.). # 5 Determination of Boiling Points. Retrieved from [Link]

-

Jeplerts' Blog. (2008, December 21). Analytical Chemistry Experiment: Determination of the Boiling Point of Wine. Retrieved from [Link]

Sources

- 1. CAS 589-35-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 589-35-5 [chemicalbook.com]

- 3. This compound | C6H14O | CID 11508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound ≥99 , FG 3-methylpentan-1-ol [sigmaaldrich.com]

- 6. This compound, 589-35-5 [thegoodscentscompany.com]

- 7. This compound [stenutz.eu]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. phillysim.org [phillysim.org]

- 10. jeplerts.wordpress.com [jeplerts.wordpress.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. homesciencetools.com [homesciencetools.com]

3-Methyl-1-pentanol CAS number 589-35-5

An In-depth Technical Guide to 3-Methyl-1-pentanol (CAS 589-35-5)

Abstract

This compound (CAS 589-35-5), also known as isohexyl alcohol, is a branched-chain primary alcohol that holds significant importance across various industrial and research sectors. Its unique molecular architecture, featuring a chiral center and a terminal hydroxyl group, imparts a valuable combination of properties, including a characteristic odor, moderate solvency, and versatile reactivity. This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will explore its fundamental physicochemical properties, spectroscopic signature, synthesis and manufacturing pathways, key chemical transformations, and diverse applications. Furthermore, this document details established analytical methodologies for its characterization and summarizes critical safety and handling protocols, offering a holistic resource for its effective and safe utilization.

Chemical Identity and Physicochemical Properties

This compound is an organic compound classified as a primary alcohol.[1] Its structure consists of a five-carbon chain with a methyl group at the third position and a hydroxyl group at the terminus.[2] This branched structure is key to its distinct properties compared to its linear isomer, hexanol.

1.1. Nomenclature and Structural Identifiers

-

IUPAC Name : 3-methylpentan-1-ol[2]

-

CAS Number : 589-35-5[3]

-

Molecular Formula : C₆H₁₄O[3]

-

SMILES : CCC(C)CCO[2]

-

InChI Key : IWTBVKIGCDZRPL-UHFFFAOYSA-N[2]

1.2. Chirality

A critical feature of the this compound molecule is the presence of a stereocenter at the C3 carbon. This results in two enantiomeric forms: (S)-(+)-3-Methyl-1-pentanol (CAS: 42072-39-9) and (R)-(-)-3-Methyl-1-pentanol.[4][5] The racemic mixture is the most commonly available form. The specific rotation of the (S)-enantiomer is a key parameter for its identification. For drug development and fine chemical synthesis, where stereochemistry is crucial, enantiomerically pure forms are of significant interest.

1.3. Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. These properties dictate its behavior in various applications, from its evaporation rate in fragrances to its solubility as a solvent.

| Property | Value | Source(s) |

| Molecular Weight | 102.17 g/mol | [2] |

| Appearance | Clear, colorless liquid | [6] |

| Boiling Point | 151-152 °C | |

| Density | 0.823 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.418 | |

| Flash Point | 58.89 °C (138.00 °F) | [7] |

| Water Solubility | 4300 mg/L at 25 °C (experimental) | [7] |

| logP (o/w) | 1.702 (estimated) | [7] |

| Vapor Density | >1 (vs air) |

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The key features of its ¹H NMR, ¹³C NMR, and Mass Spectra are detailed below.

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides a distinct fingerprint of the molecule's hydrogen environments.

-

δ ~3.6 ppm (t) : The two protons on the carbon bearing the hydroxyl group (C1).

-

δ ~1.5 ppm (m) : The two protons on the C2 carbon.

-

δ ~1.4 ppm (m) : The multiplet corresponding to the single proton on the chiral center (C3).

-

δ ~1.2 ppm (m) : The two protons of the ethyl group's methylene (C4).

-

δ ~0.9 ppm (d, t) : Overlapping signals for the two terminal methyl groups (C5 and the C3-methyl).[2]

2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the six unique carbon atoms in the structure.

-

δ ~60.9 ppm : C1 (carbon attached to -OH)

-

δ ~39.5 ppm : C2

-

δ ~31.2 ppm : C3 (chiral center)

-

δ ~29.7 ppm : C4

-

δ ~19.2 ppm : C3-methyl

-

δ ~11.3 ppm : C5[2]

2.3. Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry typically shows a molecular ion peak (M+) that is often weak or absent. Key fragmentation patterns include the loss of water and alkyl fragments. A prominent peak is often observed at m/z = 56.[2]

Synthesis and Manufacturing

As a versatile chemical intermediate, this compound can be synthesized through several established organic chemistry routes.[8] The choice of method often depends on the desired scale, purity requirements, and economic feasibility. Industrially, it is often produced from petrochemical feedstocks.

3.1. Grignard Reaction Workflow

A common laboratory-scale synthesis involves the Grignard reaction, a robust method for forming carbon-carbon bonds. This approach offers high yields and regioselectivity.

Caption: Grignard synthesis of 3-Methyl-2-pentanol, a related isomer.

Correction & Clarification: The Grignard synthesis depicted above using 3-methylbutanal and ethylmagnesium bromide would yield 3-methyl-2-pentanol, not this compound. A more appropriate Grignard route to this compound would involve reacting a propylmagnesium halide with 2-methyloxirane. An alternative industrial method is the hydroformylation of 2-methyl-1-butene followed by hydrogenation of the resulting aldehyde.

3.2. Representative Protocol: Hydroformylation Route (Conceptual)

-

Reaction Setup : A high-pressure reactor is charged with 2-methyl-1-butene, a suitable solvent (e.g., toluene), and a catalyst system, typically a rhodium or cobalt complex with appropriate ligands.

-

Hydroformylation : The reactor is pressurized with a mixture of carbon monoxide (CO) and hydrogen (H₂), known as syngas. The mixture is heated to initiate the hydroformylation (oxo process), which adds a formyl group (-CHO) and a hydrogen atom across the double bond, yielding 3-methylpentanal.

-

Catalyst Removal : After the reaction is complete, the catalyst is separated from the product mixture.

-

Hydrogenation : The resulting 3-methylpentanal is then transferred to a second reactor for hydrogenation.

-

Reduction : The aldehyde is reduced to the primary alcohol, this compound, using a hydrogenation catalyst (e.g., Raney nickel, Pd/C) under a hydrogen atmosphere.

-

Purification : The final product is purified by fractional distillation to remove any unreacted starting materials, byproducts, and solvent.

Chemical Reactivity and Key Transformations

The reactivity of this compound is dominated by its primary hydroxyl group. It undergoes reactions typical of primary alcohols, making it a valuable precursor in multi-step syntheses.[8]

4.1. Dehydration Reaction Mechanism

When heated with a strong acid catalyst like concentrated sulfuric acid (H₂SO₄), this compound undergoes dehydration to form a mixture of alkenes.[9] The reaction proceeds via a carbocation intermediate, which is susceptible to rearrangement.

-

Protonation of the Alcohol : The hydroxyl group is protonated by the acid to form a good leaving group (water).

-

Formation of a Primary Carbocation : Water departs, leaving a relatively unstable primary carbocation.

-

Hydride Shift (Rearrangement) : A hydride ion (H⁻) from the adjacent carbon (C2) migrates to the primary carbocation, forming a more stable tertiary carbocation at C3. This rearrangement is the thermodynamic driving force for the major product formation.

-

Elimination : A proton is abstracted from an adjacent carbon by a base (HSO₄⁻), forming a double bond. The major product is the more substituted alkene (Zaitsev's rule).

Caption: Dehydration mechanism of this compound.

Applications in Research and Industry

This compound's balanced properties make it a valuable component in several fields.

-

Flavors and Fragrances : It is widely used as a fragrance ingredient in shampoos, soaps, cosmetics, and household cleaners.[6][10] It imparts fruity, green, and floral notes.[7][11] Its natural occurrence has been reported in apples, strawberries, tomatoes, and various brandies and wines.[6]

-

Chemical Intermediate : As a primary alcohol, it serves as a starting material for synthesizing esters, ethers, and other fine chemicals.[8] These derivatives can be used as plasticizers, solvents, or precursors to pharmacologically active molecules.[8]

-

Solvent : It is employed as a neutral solvent for nitrocellulose coatings, printing inks, and adhesives due to its moderate evaporation rate and good solvency.[11]

-

Biofuel Potential : Higher alcohols like pentanol isomers are being investigated as potential additives or replacements for conventional fuels.[12][13] Their higher energy density and better blending stability compared to lower alcohols make them attractive for use in compression ignition engines.[12][14]

Analytical Methodologies

Gas chromatography (GC) coupled with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the standard method for determining the purity of this compound and quantifying it in complex matrices.

6.1. Protocol: GC-MS Purity Analysis

-

Sample Preparation : Dilute the this compound sample in a high-purity solvent (e.g., dichloromethane or hexane) to an appropriate concentration (e.g., 100 ppm).

-

GC Instrument Setup :

-

Column : Use a non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).

-

Injector : Set to a temperature of 250 °C with a split ratio (e.g., 50:1).

-

Oven Program : Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C.

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

-

MS Instrument Setup :

-

Ion Source : Electron Ionization (EI) at 70 eV.

-

Mass Range : Scan from m/z 35 to 350.

-

Transfer Line Temperature : 280 °C.

-

-

Injection and Data Acquisition : Inject 1 µL of the prepared sample. Acquire data and process the resulting chromatogram and mass spectra.

-

Data Analysis : Identify the peak for this compound by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST). Purity is calculated based on the relative peak area.

Caption: General workflow for GC-MS analysis.

Safety, Toxicology, and Handling

Proper handling of this compound is essential to ensure laboratory and industrial safety.

7.1. GHS Hazard Classification

-

Physical Hazards : Flammable liquid and vapor (Category 3).[2][15]

-

Health Hazards : May cause skin and eye irritation. May cause respiratory tract irritation.[16][17]

-

Environmental Hazards : No specific hazards have been classified, but release into the environment should be avoided.[18]

7.2. Safety and Handling

-

Personal Protective Equipment (PPE) : Wear safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17]

-

Ventilation : Use only in a well-ventilated area or under a chemical fume hood.[16]

-

Fire Safety : Keep away from heat, sparks, open flames, and other ignition sources. Use spark-proof tools and explosion-proof equipment.[18]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17]

-

Disposal : Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[18]

7.3. Toxicological Summary

This compound is considered to have low acute toxicity.[10] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[2] However, as with most alcohols, ingestion of large amounts may cause central nervous system depression.[16] A toxicological and dermatological review has been conducted in the context of its use as a fragrance ingredient.[10]

Conclusion

This compound is a commercially significant branched alcohol with a well-defined profile of properties, reactivity, and applications. Its utility as a fragrance, flavor, solvent, and synthetic building block is firmly established. Future research is likely to focus on the development of more efficient and sustainable synthesis methods, particularly for its enantiomerically pure forms, and on expanding its application in emerging areas such as biofuels. A thorough understanding of its chemistry and safety, as outlined in this guide, is paramount for leveraging its full potential in both academic and industrial settings.

References

-

Scent.vn. (n.d.). This compound (CAS 589-35-5): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11508, this compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

FooDB. (2010). Showing Compound this compound (FDB008173). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 641003, (S)-(+)-3-Methyl-1-pentanol. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Unlock Synthesis Potential: this compound as a Key Chemical Intermediate. Retrieved from [Link]

-

Wikipedia. (n.d.). This compound. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Pentanol, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

McGinty, D., Scognamiglio, J., Letizia, C. S., & Api, A. M. (2010). Fragrance material review on this compound. Food and Chemical Toxicology, 48(Suppl 4), S93–S96. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1-pentyn-3-ol, 99+%. Retrieved from [Link]

-

Ataman Kimya. (n.d.). 3-METHYL-3-PENTANOL. Retrieved from [Link]

-

Pearson. (2023). Describe how 3-methyl-1-phenyl-3-pentanol can be prepared. Retrieved from [Link]

-

Study.com. (n.d.). Draw the major products of this compound reacting with concentrated H2SO4. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for (±)-3-Methyl-1-pentanol (HMDB0033676). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 1-Pentanol, 3-methyl- Reaction thermochemistry data. In NIST Chemistry WebBook. Retrieved from [Link]

-

Wired Chemist. (n.d.). This compound Carbon-13 Full Spectrum. Retrieved from [Link]

-

Reddit. (2020). Treatment of 3-methy-1-pentanol with HCl in the presence of ZnCl2 yields a mixture.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6493, 3-methyl-3-Pentanol. Retrieved from [Link]

-

Frontiers in Energy Research. (2019). Utilization of Pentanol as Biofuels in Compression Ignition Engines. Retrieved from [Link]

-

Market.us. (2025). 3-Methyl-5-Phenyl-1-Pentanol Market Size, Share. Retrieved from [Link]

-

ScienceDirect. (2024). RIFM fragrance ingredient safety assessment, 3-methyl-5-phenylpentanol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-methyl-3-pentanol. Retrieved from [Link]

-

MarketPublishers. (2025). This compound (CAS 589-35-5) Market Research Report 2025. Retrieved from [Link]

-

Reddit. (2017). Synthesis of 3-methyl-2-pentanol using CH3CH2MgBr?. Retrieved from [Link]

- Google Patents. (n.d.). WO2012055875A1 - Perfume.

-

ResearchGate. (2020). Influence of 1-pentanol additive on the performance of a diesel engine.... Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Exploring the Potential of 1-Pentanol as a Fuel Additive. Retrieved from [Link]

Sources

- 1. Showing Compound this compound (FDB008173) - FooDB [foodb.ca]

- 2. This compound | C6H14O | CID 11508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. (S)-(+)-3-Methyl-1-pentanol | C6H14O | CID 641003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Pentanol, 3-methyl- [webbook.nist.gov]

- 6. This compound | 589-35-5 [chemicalbook.com]

- 7. This compound, 589-35-5 [thegoodscentscompany.com]

- 8. nbinno.com [nbinno.com]

- 9. homework.study.com [homework.study.com]

- 10. Fragrance material review on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scent.vn [scent.vn]

- 12. Frontiers | Utilization of Pentanol as Biofuels in Compression Ignition Engines [frontiersin.org]

- 13. nbinno.com [nbinno.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound - Wikipedia [en.wikipedia.org]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to (S)-(+)-3-Methyl-1-pentanol: A Chiral Building Block for Advanced Synthesis

Abstract

Chirality is a cornerstone of modern pharmaceutical science, where the stereochemical configuration of an active pharmaceutical ingredient (API) dictates its efficacy and safety profile. Chiral alcohols, in particular, serve as fundamental building blocks in the asymmetric synthesis of complex molecules. This technical guide provides an in-depth examination of the (S)-(+)-3-methyl-1-pentanol stereoisomer, a versatile C6 chiral alcohol. We will explore its essential physicochemical properties, detail a robust methodology for its preparation via enzymatic kinetic resolution, and outline a precise analytical technique for the determination of its enantiomeric purity. Furthermore, this guide will illuminate its strategic application as a chiral precursor in drug development, offering field-proven insights for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Imperative of Chirality in Drug Development

In the biological milieu, molecular recognition is exquisitely specific. Receptors, enzymes, and other biological targets are inherently chiral, leading to significant differences in the pharmacological and toxicological profiles of a drug's enantiomers.[1][2] The use of single-enantiomer drugs has become a regulatory and scientific standard, driving the demand for enantiomerically pure starting materials and intermediates.[3]

(S)-(+)-3-Methyl-1-pentanol is a chiral primary alcohol whose structure offers a valuable scaffold for introducing stereochemistry in a synthetic pathway. Its single stereocenter at the C3 position, combined with a reactive primary alcohol functional group, makes it a strategic precursor for creating more complex chiral molecules, including APIs for cardiovascular and other therapeutic areas.[1][4][5] This guide serves as a comprehensive technical resource on its properties, synthesis, and application.

Physicochemical Properties

Accurate characterization of a chiral building block is fundamental to its effective use. The physical and chemical properties of (S)-(+)-3-methyl-1-pentanol are distinct and well-documented. For comparative purposes, the properties of the racemic mixture (3-methyl-1-pentanol) are also provided.

| Property | (S)-(+)-3-Methyl-1-pentanol | Racemic this compound | Data Source(s) |

| Molecular Formula | C₆H₁₄O | C₆H₁₄O | [PubChem] |

| Molecular Weight | 102.17 g/mol | 102.17 g/mol | [PubChem] |

| CAS Number | 42072-39-9 | 589-35-5 | [PubChem] |

| Appearance | Colorless, clear liquid | Colorless liquid | [The Good Scents Company] |

| Boiling Point | ~153 °C at 760 mmHg (est.) | 151-152 °C at 760 mmHg | [The Good Scents Company, Wikipedia] |

| Density | Not specified | 0.823 g/mL at 25 °C | [Sigma-Aldrich] |

| Refractive Index | Not specified | n20/D 1.418 | [Sigma-Aldrich] |

| Specific Rotation [α] | +8.4 to +8.7 deg (neat) | 0 deg | [TCI Chemicals] |

| Solubility | Soluble in alcohol | Soluble in ethanol, diethyl ether | [The Good Scents Company, Wikipedia] |

| Flash Point | ~58.9 °C (est.) | ~58.9 °C | [The Good Scents Company] |

Synthesis via Enzymatic Kinetic Resolution (EKR)

While several methods exist for asymmetric synthesis, enzymatic kinetic resolution (EKR) of a racemic mixture offers a highly efficient, selective, and environmentally benign route to obtaining (S)-(+)-3-methyl-1-pentanol.[6][7] This technique leverages the stereoselectivity of an enzyme, typically a lipase, to preferentially catalyze a reaction on one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer.[8]

Causality and Experimental Rationale

The choice of enzyme and acyl donor is critical for a successful resolution.

-

Enzyme Selection: Candida antarctica Lipase B (CALB), particularly when immobilized on an acrylic resin (e.g., Novozym® 435), is the catalyst of choice.[7][9] Its broad substrate scope, high stability in organic solvents, and well-documented (R)-selectivity for a wide range of alcohols make it exceptionally reliable for this transformation.[8][10]

-

Acyl Donor Selection: Vinyl acetate is an ideal acyl donor. The enzymatic transesterification is rendered effectively irreversible because the vinyl alcohol byproduct immediately tautomerizes to acetaldehyde, a volatile compound that does not participate in the reverse reaction. This drives the equilibrium toward the products, ensuring high conversion.[7]

-

Solvent: A non-polar organic solvent like hexane or heptane is used to solubilize the substrates while maintaining the enzyme's catalytic activity.

EKR Workflow Diagram

Sources

- 1. Chiral cardiovascular drugs: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. jocpr.com [jocpr.com]

- 8. Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. digital.csic.es [digital.csic.es]

- 10. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methyl-1-pentanol safety, handling, and MSDS information

An In-depth Technical Guide to the Safe Handling and Management of 3-Methyl-1-pentanol for Research and Development Applications

Authored by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive technical overview of the safety protocols, handling procedures, and essential MSDS information for this compound (CAS No. 589-35-5). Designed for researchers, scientists, and professionals in drug development, this guide moves beyond mere compliance, offering a deeper understanding of the chemical's properties and the rationale behind critical safety measures. By synthesizing technical data with practical, field-proven insights, this whitepaper aims to foster a proactive safety culture in the laboratory environment.

Introduction: Understanding this compound

This compound is a primary alcohol with a branched-chain structure.[1] It finds application as a fragrance ingredient in various consumer products and serves as an intermediate in the synthesis of other chemical compounds.[2] Its presence in research and development, particularly in pharmaceutical and specialty chemical synthesis, necessitates a thorough understanding of its hazard profile to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide provides the foundational knowledge for the safe and effective use of this compound.

Physicochemical Properties and Their Safety Implications

The inherent risks associated with a chemical are directly linked to its physical and chemical properties. Understanding these properties is the first step in developing robust safety protocols.

| Property | Value | Safety Implication |

| Molecular Formula | C6H14O[1] | Indicates an organic alcohol. |

| Molecular Weight | 102.17 g/mol [1][3] | - |

| Appearance | Clear, colorless liquid[2][4] | Allows for easy visual identification. |

| Boiling Point | 151-152 °C (at 760 mmHg)[2][4] | Relatively high boiling point suggests lower volatility at room temperature compared to more volatile solvents. |

| Flash Point | 58.89 °C (138.00 °F) - Closed Cup[4] | Flammable Liquid (Category 3) .[5] Vapors can form ignitable mixtures with air at or above this temperature.[5][6] |

| Vapor Density | >1 (vs air) | Vapors are heavier than air and can accumulate in low-lying areas, posing a flashback risk from distant ignition sources.[6][7] |

| Specific Gravity | 0.823 g/mL at 25 °C[2] | It is less dense than water and will float. |

| Solubility | Insoluble in water[5] | Spills on water will spread, and water may be ineffective for extinguishing large fires.[7] |

Hazard Identification and Risk Assessment

This compound is classified as a flammable liquid and can cause irritation to the skin, eyes, and respiratory system.[8]

-

Flammability: As a Category 3 flammable liquid, it poses a significant fire hazard when exposed to heat, sparks, or open flames.[1][5] Its vapors can form explosive mixtures with air.[5][6]

-

Health Hazards:

-

Eye Contact: Can cause serious eye irritation, leading to redness, stinging, and tearing.[8][9]

-

Inhalation: Inhalation of vapors or mists may cause respiratory tract irritation.[7][8][9] Symptoms of overexposure can include headache, dizziness, tiredness, nausea, and vomiting.[5][6]

-

Ingestion: While not a primary route of exposure in a laboratory setting, ingestion can be harmful.[7][10]

-

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is crucial for mitigating the risks associated with this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[5][7] A properly functioning chemical fume hood is essential to keep airborne concentrations below exposure limits.

-

Ignition Source Control: All sources of ignition, including open flames, sparks, and hot surfaces, must be strictly excluded from areas where this chemical is handled or stored.[5][7][11]

-

Explosion-Proof Equipment: Use only explosion-proof electrical, ventilating, and lighting equipment.[5][7][8] This is critical because the vapors can be ignited by a spark from standard electrical equipment.

-

Grounding and Bonding: To prevent the buildup of static electricity, which can serve as an ignition source, ensure that containers are properly grounded and bonded during transfer.[5][7][8]

-

Safety Showers and Eyewash Stations: These must be readily accessible and in close proximity to the workstation.[5][7]

Personal Protective Equipment (PPE): The Last Line of Defense

When engineering controls cannot eliminate all risks, PPE is required.

-

Eye and Face Protection: Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] A face shield may be necessary for splash protection.[5]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5] The specific glove material should be chosen based on its resistance to this compound and the duration of contact.

-

Respiratory Protection: If engineering controls do not maintain airborne concentrations below exposure limits, or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5][12] The type of respirator will depend on the concentration of the airborne contaminant.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is paramount to preventing accidents.

Handling

-

Avoid contact with eyes, skin, and clothing.[7]

Storage

-

Store in a cool, dry, and well-ventilated place away from heat, sparks, and flame.[7][9][11]

-

Keep containers tightly closed to prevent the escape of vapors.[5][8]

-

Store away from incompatible materials such as strong oxidizing agents.[5][11]

-

Store in a flammables-area.[7]

Emergency Procedures: Preparedness and Response

A well-defined emergency plan is essential for responding effectively to incidents involving this compound.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5][7] Seek immediate medical attention.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[5] Remove contaminated clothing and shoes. Get medical attention if irritation develops and persists.[7][9]

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[5][7] If not breathing, give artificial respiration.[5][7] Call a poison center or physician if you feel unwell.[5][8]

-

Ingestion: Clean the mouth with water and drink plenty of water afterward.[5] Do NOT induce vomiting.[7][10] Never give anything by mouth to an unconscious person.[7][10] Seek immediate medical attention.

Firefighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[5][12][13] Water spray may be used to cool closed containers.[5][7][10]

-

Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.[10]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[5][6][7] Containers may explode when heated.[5][6][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to safe areas.[8] Remove all sources of ignition.[5][7] Ensure adequate ventilation.[5][10] Wear appropriate personal protective equipment.[5]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so.[8] Do not let the product enter drains.[8][10]

-